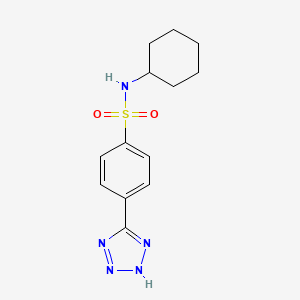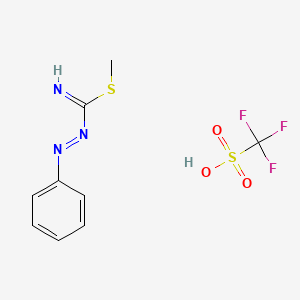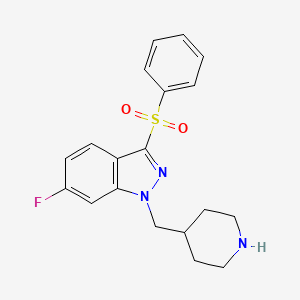
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide typically involves the reaction of cyclohexylamine with 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide group can also enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-(2H-Tetrazol-5-yl)benzenesulfonamide: Lacks the cyclohexyl group but shares the tetrazole and sulfonamide moieties.
N-Cyclohexyl-4-(1H-tetrazol-5-yl)benzenesulfonamide: Similar structure but with a different tetrazole isomer.
N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride: Precursor used in the synthesis of the target compound.
Uniqueness: N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the presence of both the cyclohexyl group and the tetrazole ring, which confer distinct physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
651769-53-8 |
|---|---|
Molecular Formula |
C13H17N5O2S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,16-11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-14-17-18-15-13/h6-9,11,16H,1-5H2,(H,14,15,17,18) |
InChI Key |
ZBYDFXHECHJESM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)


![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
